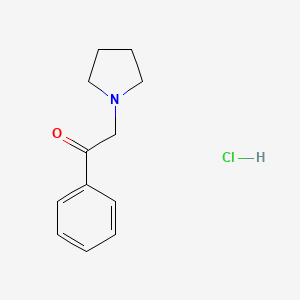
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl. It is a hydrochloride salt form of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one, which is known for its applications in various fields of scientific research. This compound is characterized by its phenyl group attached to a pyrrolidine ring via an ethanone linkage.
作用机制
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
this compound acts as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentrations of these neurotransmitters. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity in these pathways, leading to increased stimulation of the central nervous system .
Pharmacokinetics
These include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These metabolic processes can impact the compound’s bioavailability and duration of action.
Result of Action
The inhibition of dopamine and norepinephrine reuptake by this compound can lead to a range of effects at the molecular and cellular levels. These include increased energy and psychomotor activity, comparable to the effects of substances like cocaine and methamphetamine .
生化分析
Biochemical Properties
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. For instance, it has been suggested that it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential . This indicates that it may interact with the dopamine and norepinephrine transporters, proteins that play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft.
Cellular Effects
In terms of cellular effects, this compound’s inhibition of dopamine and norepinephrine uptake can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism . By altering the levels of these neurotransmitters, it can influence the activity of various signaling pathways and potentially affect the expression of genes related to neurotransmitter synthesis, release, and reuptake.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as the dopamine and norepinephrine transporters . By binding to these transporters, it inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission and changes in neuronal activity.
Metabolic Pathways
It has been suggested that it undergoes oxidation of the pyrrolidine ring to the corresponding pyrrolidone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetone with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of benzoic acid or phenylacetic acid.
Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
α-Pyrrolidinopropiophenone (α-PPP): Similar structure but with a propionyl group instead of an ethanone group.
α-Pyrrolidinobutiophenone (α-PBP): Contains a butyrophenone group, leading to different pharmacological properties.
α-Pyrrolidinovalerophenone (α-PVP): Features a valerophenone group, resulting in distinct effects and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and pharmacological properties compared to its analogs.
属性
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVGHCPCMYIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
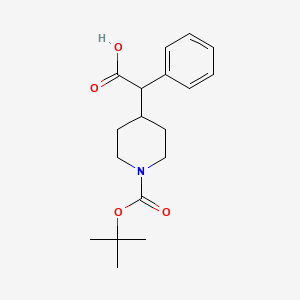
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B3020218.png)
![3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3020219.png)
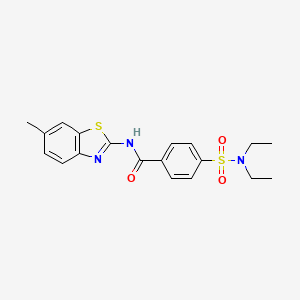

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)
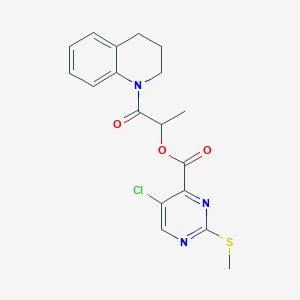
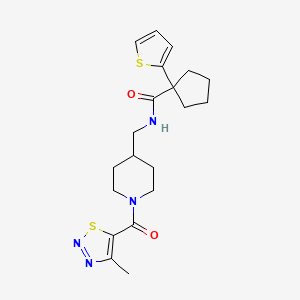
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)
